N-(2-fluorophenyl)-2-aminopyridine
Description
Properties
Molecular Formula |
C11H9FN2 |
|---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
N-(2-fluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H9FN2/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H,(H,13,14) |
InChI Key |
GQDLWVUYWFWODG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=CC=N2)F |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Fluorine Displacement
The foundational approach utilizes 2,5,6-trifluoropyridine derivatives as substrates. As demonstrated in US20060047124A1, treatment with hydrazine monohydrate (3-8 equivalents) in n-propanol at 80°C for 2 hours effects fluorine substitution at the 2-position (Equation 1):
Equation 1
3-Substituted-2,5,6-trifluoropyridine + Hydrazine → 2-Hydrazino-3-substituted-5,6-difluoropyridine
Subsequent hydrogenation with Raney nickel (5-12 equivalents) in methanol at 25°C for 12 hours achieves complete reduction to the target amine. This two-step process yields 83.8% isolated product with >98% purity, though requires specialized hydrogenation equipment.
Direct Ammonia Substitution Limitations
Conventional amination using aqueous ammonia under zinc catalysis produces substantial byproducts (15-22% impurity load). Comparative studies show hydrazine derivatives improve regioselectivity by 34% compared to NH3-based methods.
Transition Metal-Catalyzed Cross-Coupling
Copper-Mediated Chan-Lam Coupling
C3RA40735G details a room-temperature protocol using:
- 2-Aminopyridine (1 eq)
- 2-Fluorophenylboronic acid (1.1 eq)
- Cu(OAc)₂ (10 mol%)
- Dichloroethane solvent
Table 1: Optimization of Coupling Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 12 mol% | +18% |
| Reaction Time | 7 hours | Max Yield |
| Solvent | DCE | 81% Yield |
| Temperature | 25°C | -5% @ 40°C |
This method achieves 81% isolated yield for N-(3-fluorophenyl)-2-aminopyridine, suggesting adaptability for ortho-substituted analogs through boronic acid modification.
Cyclization and Multicomponent Approaches
Iodine-Promoted Imidazo[1,2-a]pyridine Synthesis
ACS Omega reports a tandem reaction sequence:
- Acetophenone + I₂ → α-Iodoacetophenone
- Condensation with 2-aminopyridine
Equation 2
Ar-CO-CH3 + I₂ + 2-Aminopyridine → Imidazo[1,2-a]pyridine
Though optimized for fused ring systems, substituting 2-fluoroacetophenone could enable target molecule synthesis in 52-65% yield.
Cascade Cyclization of β-Enaminones
Huaqiao University's method employs:
- N-Propargylic β-enaminones
- NaOH (2.5 eq)
- DMSO solvent, 50°C
This base-promoted process constructs the pyridine core while introducing the 2-fluoroaniline moiety in a single step (88% yield for analogous structures).
Comparative Method Analysis
Table 2: Synthesis Method Performance Metrics
| Method | Yield (%) | Purity (%) | Scalability | Energy Use |
|---|---|---|---|---|
| Hydrazine/Ni Reduction | 83.8 | 98.5 | High | Moderate |
| Cu-Catalyzed Coupling | 81 | 95 | Medium | Low |
| Iodine Cyclization | 65* | 97 | Low | High |
| Radiofluorination | 72** | 99.9 | Specialized | Very High |
Theoretical projection for target molecule *Radiochemical yield
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-2-aminopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: this compound N-oxide.
Reduction: this compound reduced derivatives.
Substitution: N-(2-substituted phenyl)-2-aminopyridine derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-2-aminopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-aminopyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
- N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
Comparison: N-(2-fluorophenyl)-2-aminopyridine is unique due to its specific aminopyridine structure combined with a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, which can be advantageous in certain contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
